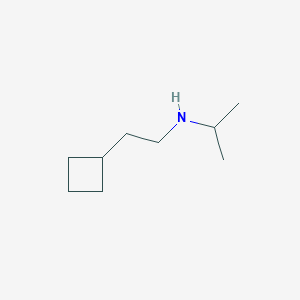

N-(2-cyclobutylethyl)propan-2-amine

Description

N-(2-cyclobutylethyl)propan-2-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a cyclobutyl group attached to an ethyl chain, which is further connected to a propan-2-amine structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Properties

IUPAC Name |

N-(2-cyclobutylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)10-7-6-9-4-3-5-9/h8-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIQOTHWOEJRDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method to synthesize N-(2-cyclobutylethyl)propan-2-amine involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, 2-cyclobutylethyl bromide can react with propan-2-amine under basic conditions to yield the desired product.

Reductive Amination: Another method involves the reductive amination of a ketone or aldehyde with an amine. In this case, 2-cyclobutylethyl ketone can be reacted with propan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-cyclobutylethyl)propan-2-amine can undergo oxidation reactions, typically forming corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.

Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted amines.

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of N-(2-cyclobutylethyl)propan-2-amine derivatives in cancer therapy. For instance, compounds that incorporate similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines. The three-dimensional structure of these derivatives enhances their interaction with protein binding sites, which is crucial for their biological activity .

1.2. Neurodegenerative Disease Treatment

The compound's derivatives may also play a role in treating neurodegenerative diseases such as Alzheimer's. Research indicates that amines with similar structures can inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the pathophysiology of Alzheimer's disease . The introduction of cyclobutyl groups could enhance brain penetration and bioavailability, making these compounds promising candidates for further development.

2.1. Chiral Amine Synthesis

This compound serves as an important intermediate in synthesizing chiral amines, which are critical in pharmaceuticals and agrochemicals. The compound can be utilized in asymmetric synthesis routes to produce high enantiomeric excess (ee) chiral amines through various catalytic processes . This capability is essential for developing new drugs with specific biological activities.

2.2. Nitrogenation Processes

The compound can be involved in nitrogenation reactions, where it acts as a nitrogen source to synthesize valuable nitrogen-containing organic molecules. Recent advancements in catalytic nitrogenation methods allow for the efficient conversion of readily available substrates into complex amine structures using dinitrogen as a nitrogen source . This method showcases the versatility of this compound in generating functionalized compounds with potential applications in materials chemistry.

3.1. Conductive Polymers

This compound and its derivatives have been explored for their role in the synthesis of conductive polymers, such as polyanilines (PANs). These materials are crucial in electronic applications due to their excellent conductivity and stability . The incorporation of cyclobutyl groups may enhance the mechanical properties and processability of these polymers.

3.2. Dyes and Pigments

The structural characteristics of this compound derivatives make them suitable candidates for developing dyes and pigments used in various industrial applications. Their ability to form stable complexes with metal ions can lead to vibrant colorations essential for textiles and coatings .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells | Potential development of new anticancer drugs |

| Neurodegenerative | Inhibition of AChE and BuChE by similar amine structures | New treatments for Alzheimer's disease |

| Chiral Synthesis | High ee achieved using this compound as an intermediate | Important for drug development |

| Conductive Polymers | Enhanced conductivity observed in PANs synthesized from derivatives | Applications in electronics |

Mechanism of Action

The mechanism by which N-(2-cyclobutylethyl)propan-2-amine exerts its effects involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds or ionic interactions, influencing the activity of enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and processes.

Comparison with Similar Compounds

N-(2-cyclopropylethyl)propan-2-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

N-(2-cyclohexylethyl)propan-2-amine: Contains a cyclohexyl group, leading to different steric and electronic properties.

N-(2-cyclopentylethyl)propan-2-amine: Features a cyclopentyl group, affecting its reactivity and interactions.

Uniqueness: N-(2-cyclobutylethyl)propan-2-amine is unique due to its cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.

Biological Activity

N-(2-cyclobutylethyl)propan-2-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings, including case studies and data tables that summarize its biological effects.

This compound is a structural derivative of propan-2-amine, modified to include a cyclobutyl group. Such modifications often enhance the compound's interaction with biological targets, potentially leading to therapeutic applications. The exploration of this compound's biological activity is crucial for understanding its pharmacological potential.

2. Synthesis of this compound

The synthesis of this compound typically involves the alkylation of propan-2-amine with cyclobutyl ethyl halides. A general synthetic route can be summarized as follows:

- Starting Materials : Propan-2-amine and cyclobutyl ethyl bromide.

- Reagents : A base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

- Solvent : Anhydrous dimethylformamide (DMF) or another suitable solvent.

- Reaction Conditions : The reaction is carried out under reflux conditions for several hours.

The expected yield and purity can be analyzed using techniques such as NMR spectroscopy and mass spectrometry.

3.1 Pharmacological Properties

This compound has demonstrated various biological activities in preliminary studies:

- Antimicrobial Activity : In vitro studies show that derivatives of propan-2-amines exhibit antimicrobial properties against a range of bacteria including Escherichia coli and Staphylococcus aureus. The presence of the cyclobutyl group may enhance these effects due to increased lipophilicity and membrane penetration.

- Cytotoxicity : Research indicates that certain amine derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential anti-cancer applications. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various tumor cells.

3.2 Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various N-substituted propan-2-amines, this compound was found to exhibit significant inhibitory activity against both gram-positive and gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Cytotoxic Effects on Cancer Cells

A series of experiments were conducted to assess the cytotoxicity of this compound on different cancer cell lines, including MDA-MB-231 and HeLa cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with morphological changes consistent with programmed cell death observed via microscopy.

5. Conclusion

This compound shows promising biological activity, particularly in antimicrobial and cytotoxic applications. Further research is warranted to explore its full pharmacological potential and mechanisms of action, alongside optimization for therapeutic use.

Continued investigations into derivatives and analogs may yield compounds with enhanced efficacy and specificity for targeted therapies in infectious diseases and cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.